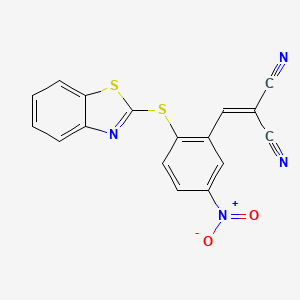
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is a chemical compound that has been studied for its potential applications . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The structure of the synthesized compounds was elucidated by IR, 1HNMR, 13C NMR and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound includes benzothiazole and nitrophenyl groups . The exact structure can be determined using techniques such as IR, 1HNMR, 13C NMR and mass spectroscopy .Chemical Reactions Analysis
The compound and its derivatives have shown significant biological efficacy when compared to a potent and well-known antidiabetic agent (i.e., Glibenclamide) . All the compounds were effective, amongst them, one showed more prominent activity at 350 mg/kg p.o .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. Recent synthetic developments have led to new benzothiazole-based compounds that exhibit in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown better inhibition potency compared to standard reference drugs, with various synthetic pathways being explored for their development .
Antimicrobial Properties
The benzothiazole nucleus is known for its broad range of biological activities, including antimicrobial properties. It has been incorporated into various drug development efforts to combat microbial infections. The structural versatility of benzothiazole allows for the synthesis of compounds with enhanced antimicrobial efficacy .
Anti-Inflammatory and Antibacterial Effects
Compounds featuring the benzothiazole moiety have demonstrated significant anti-inflammatory and antibacterial effects. This makes them valuable in the research and development of new treatments for conditions involving inflammation and bacterial infections .
Antitumor and Anticancer Applications
The benzothiazole structure is also associated with antitumor and anticancer activities. Research into benzothiazole derivatives has revealed their potential in targeting various cancer types, making them promising candidates for anticancer drug development .
Antifungal Uses
In addition to its antibacterial properties, benzothiazole-based compounds have been found to possess antifungal activities. This expands their potential use in treating fungal infections and in the development of new antifungal medications .
Antidiabetic Potential
Benzothiazole derivatives have been synthesized and evaluated for their antidiabetic properties. Studies involving in vivo hypoglycemic activity assays have shown promising results, indicating the potential of these compounds in diabetes treatment and management .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXYVSSPOKKSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)
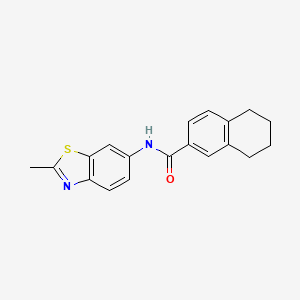
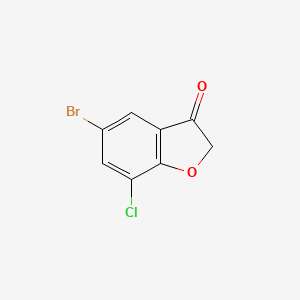
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)
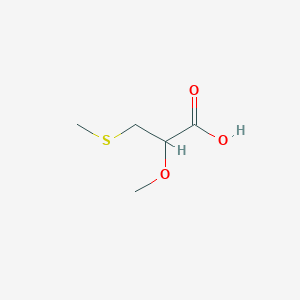

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)
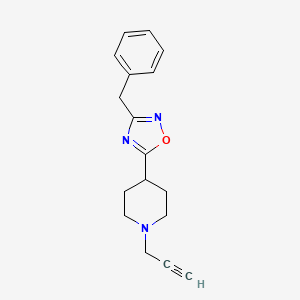


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)